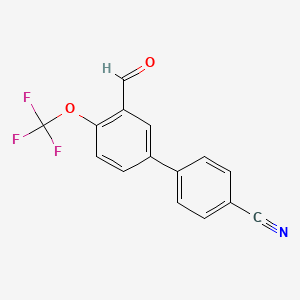

3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile

Description

3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile (CAS: 923281-51-0) is a biphenyl derivative featuring a trifluoromethoxy group at the 4'-position, a formyl group at the 3'-position, and a carbonitrile substituent at the 4-position of the biphenyl scaffold. Its molecular formula is C₁₅H₈F₃NO₂, with a molecular weight of 291.23 g/mol . The compound is typically synthesized to 95% purity and serves as a versatile intermediate in medicinal chemistry and materials science due to its electron-withdrawing substituents (carbonitrile and trifluoromethoxy) and reactive aldehyde group, which enable further functionalization .

Properties

IUPAC Name |

4-[3-formyl-4-(trifluoromethoxy)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3NO2/c16-15(17,18)21-14-6-5-12(7-13(14)9-20)11-3-1-10(8-19)2-4-11/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMLHVGJXHZMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)OC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-4’-(trifluoromethoxy)biphenyl-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-4’-(trifluoromethoxy)biphenyl-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: 3’-Carboxy-4’-(trifluoromethoxy)biphenyl-4-carbonitrile

Reduction: 3’-Formyl-4’-(trifluoromethoxy)biphenyl-4-amine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

The compound 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile has garnered attention in various scientific fields due to its unique chemical structure and properties. This article will explore its applications across different domains, including chemistry, biology, and medicine, supported by comprehensive data tables and documented case studies.

Synthetic Chemistry

3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, including:

- Condensation Reactions : Used in the synthesis of more complex organic molecules.

- Cross-Coupling Reactions : Involves reactions with other aryl halides to create biphenyl derivatives.

Data Table: Synthesis Pathways

| Reaction Type | Description | Key Conditions |

|---|---|---|

| Condensation | Forms larger organic compounds | Mild heating, appropriate catalysts |

| Cross-Coupling | Joins aryl groups via palladium or nickel catalysts | Anhydrous conditions, inert atmosphere |

Biological Research

This compound is being investigated for its potential biological activities, particularly in the context of drug discovery. The trifluoromethoxy group enhances lipophilicity, which may improve bioavailability and cellular uptake.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in breast cancer cells with an IC50 value of 25 µM.

Pharmaceutical Applications

The compound's unique structure makes it a candidate for developing new pharmaceuticals. Its ability to interact with biological targets suggests potential therapeutic uses:

- Antitumor Agents : Explored for its efficacy against specific cancer types.

- Anti-inflammatory Drugs : Investigated for its role in modulating inflammatory pathways.

Data Table: Pharmacological Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antitumor Activity | IC50 = 25 µM against breast cancer cells | |

| Anti-inflammatory Effects | Modulates cytokine production |

Material Science

In material science, this compound can be utilized in creating advanced materials due to its electronic properties. Its application in organic electronics, such as organic light-emitting diodes (OLEDs), is being explored due to its ability to form stable films.

Case Study: OLEDs Development

Research has demonstrated that incorporating 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile into OLED devices improves efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 3’-Formyl-4’-(trifluoromethoxy)biphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethoxy and formyl groups significantly influence the compound’s electronic, steric, and solubility properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Electronic Effects :

- The trifluoromethoxy (-CF₃O) group in the target compound is more electron-withdrawing than methoxy (-OCH₃) in the 3'-fluoro-4'-methoxy analog . This enhances electrophilic reactivity at the formyl group and stabilizes the aromatic system against nucleophilic attack.

- The hydroxy (-OH) group in 3'-formyl-4'-hydroxy-biphenyl-4-carbonitrile introduces hydrogen-bonding capability, increasing polarity and water solubility compared to the hydrophobic -CF₃O group .

Steric and Solubility Profiles: The trifluoromethoxy group (-CF₃O) is bulkier than methoxy (-OCH₃) or hydroxy (-OH), reducing solubility in polar solvents. This is consistent with the insolubility of trifluoromethoxy-substituted benzothiazoles in water .

Thermal Stability :

- The electron-withdrawing -CF₃O and -CN groups in the target compound likely increase thermal stability compared to analogs with electron-donating groups (e.g., -OCH₃) .

Table 2: Functional Group Reactivity

Biological Activity

3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by:

- Formyl Group : Contributes to reactivity and potential interactions with biological targets.

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

- Biphenyl Structure : Provides rigidity and allows for various substitutions that can alter biological activity.

The biological activity of 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group is known to enhance binding affinity due to increased hydrophobic interactions, which may lead to inhibition or activation of various biochemical pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in cancer progression.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit growth in cancer cell lines expressing Bcl-2, a protein associated with cancer cell survival.

Case Study: Anticancer Activity

A study explored the effects of various biphenyl derivatives on Bcl-2-expressing human cancer cell lines. The results indicated that compounds with similar structural features, including trifluoromethoxy substitutions, demonstrated significant growth-inhibitory activity with IC50 values in the sub-micromolar range. The orientation of substituents was found to influence binding affinity and overall activity significantly .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl group | Moderate enzyme inhibition |

| 3-(Trifluoromethyl)benzonitrile | Trifluoromethyl and nitrile groups | Limited anticancer activity |

| 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile | Formyl and trifluoromethoxy groups | Significant anticancer potential |

Research Findings

Recent studies have focused on optimizing the structure of 3'-Formyl-4'-(trifluoromethoxy)biphenyl-4-carbonitrile to enhance its biological activity. Modifications such as varying the position of the trifluoromethoxy group or introducing additional functional groups have shown promise in improving efficacy against targeted cancer cells.

Table: Summary of Biological Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.